

Phenazolam vs bromazolam structural activity relationship

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Compound Focus: Phenazolam

CAS No.: 87213-50-1

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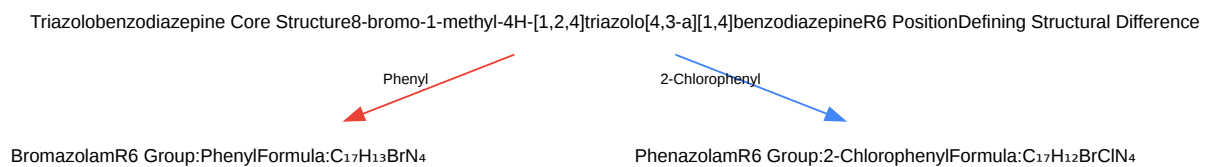
Structural & Pharmacological Comparison

The core structural difference lies in the substitution on the phenyl ring at the 6-position of the triazolobenzodiazepine core. This alteration influences their physical properties, receptor binding, and metabolism.

| Feature | Bromazolam | Phenazolam |
|--|--|--|
| IUPAC Name | 8-bromo-6-phenyl-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [1] | 8-bromo-6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine [2] [3] |
| Molecular Formula | C ₁₇ H ₁₃ BrN ₄ [1] | C ₁₇ H ₁₂ BrClN ₄ [2] [3] |
| Molecular Weight | 353.223 g·mol ⁻¹ [1] | 387.67 g·mol ⁻¹ [3] |
| Structural Difference | Phenyl group at R6 | 2-chlorophenyl group at R6 |
| GABAA Binding Affinity (K _i , nM) | α1: 2.81; α2: 0.69; α5: 0.62 [1] | No quantitative data available [4] |

| Feature | Bromazolam | Phenazolam |
|-----------------------------------|---|---|
| Reported Potency (vs. Alprazolam) | Similar potency (common dose 1-2 mg) [1] | Anecdotally more potent; ~2x alprazolam potency [5] |
| Primary Metabolic Pathways | CYP3A4, CYP2C19, CYP2B6 (Phase I); UGT1A4, UGT2B10 (Phase II) [1] | No specific data available. Likely similar to bromazolam but influenced by chlorine substitution. |

The following diagram illustrates the core structure and the key difference at the R6 position.



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Key implications of the structural difference:

- **Electron Withdrawal & Binding:** The chlorine atom on **phenazolam**'s phenyl ring is a strong electron-withdrawing group. This can alter the electron density of the core structure, potentially increasing the compound's affinity for the GABAA receptor's benzodiazepine site compared to the simple phenyl ring in bromazolam, which may explain anecdotal reports of higher potency [4] [5].
- **Metabolic Profile:** Both drugs are primarily metabolized by CYP450 enzymes [1]. The chlorine atom can block or alter the site of metabolism (e.g., hydroxylation) on the phenyl ring, potentially leading to a different metabolic profile and half-life compared to bromazolam. Specific data for **phenazolam** is needed to confirm this.

Key Experimental Data & Protocols

For bromazepam, some quantitative data is available from scientific literature. The following table summarizes a key receptor binding assay protocol and its findings, which could serve as a template for characterizing **phenazepam**.

| Aspect | Experimental Details |
|-----------|--|
| Objective | Determine binding affinity (K_i) of bromazepam at human GABAA receptor subtypes [1]. |

| **Experimental Protocol** | 1. **Receptor Preparation**: Use cell membranes expressing recombinant human GABAA receptors (e.g., $\alpha 1\beta 2\gamma 2$, $\alpha 2\beta 2\gamma 2$, $\alpha 5\beta 2\gamma 2$ subtypes). 2. **Radioligand Binding**: Incubate receptor preparation with a known radiolabeled benzodiazepine (e.g., [^3H]Flunitrazepam) and increasing concentrations of the test compound (bromazepam). 3. **Measurement**: Measure the displacement of the radioligand by the test compound using scintillation counting. 4. **Data Analysis**: Use nonlinear regression analysis (e.g., one-site competition model) to calculate the inhibition constant (K_i). | | **Key Results** | Bromazepam showed high, sub-nanomolar affinity for $\alpha 2$ and $\alpha 5$ subunits, and low nanomolar affinity for $\alpha 1$ [1]. |

Research Implications & Gaps

The available information, summarized above, highlights several critical research gaps:

- **Missing Quantitative Data for Phenazepam**: A direct, experimental comparison of binding affinity and functional potency between the two compounds is lacking. The anecdotal potency reports for **phenazepam** require scientific validation [5].
- **Metabolic Characterization**: The complete Phase I and Phase II metabolic pathways of **phenazepam** are unknown. A study analogous to the one performed for bromazepam is necessary to identify its metabolites and the enzymes involved [1].
- **In Vivo Pharmacology**: Data on the duration of action, safety profile, and dependence liability of **phenazepam** in controlled studies is absent. This information is crucial for understanding its overall risk-benefit profile [6] [4].

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